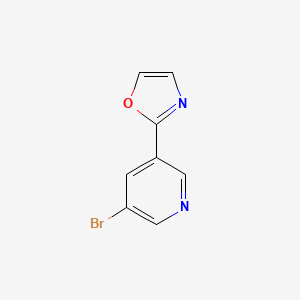
1-(2-hydroxy-5-methylphenyl)-3-methylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-hydroxy-5-methylphenyl)-3-methylbutan-1-one is an organic compound with the molecular formula C12H16O2 It is a derivative of acetophenone and is characterized by the presence of a hydroxy group and a methyl group on the phenyl ring, as well as a butanone side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxy-5-methylphenyl)-3-methylbutan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-hydroxy-5-methylacetophenone with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-(2-hydroxy-5-methylphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the butanone side chain can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of this compound with a carbonyl group.
Reduction: Formation of 1-(2-Hydroxy-5-methyl-phenyl)-3-methyl-butan-1-ol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
科学的研究の応用
1-(2-hydroxy-5-methylphenyl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties, particularly against Staphylococcus aureus.
Medicine: Investigated for its potential anticancer properties, including its ability to induce cell cycle arrest and autophagy in cancer cells.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile chemical reactivity.
作用機序
The mechanism of action of 1-(2-hydroxy-5-methylphenyl)-3-methylbutan-1-one involves its interaction with various molecular targets and pathways. For instance, in cancer cells, it has been shown to induce G1 cell cycle arrest by modulating the expression of cyclins and cyclin-dependent kinases. Additionally, it triggers autophagy through the activation of the AMP-activated protein kinase (AMPK) and mTOR signaling pathways. These effects collectively contribute to its growth inhibitory properties in cancer cells.
類似化合物との比較
1-(2-hydroxy-5-methylphenyl)-3-methylbutan-1-one can be compared with other similar compounds such as:
2-Hydroxy-5-methylacetophenone: Lacks the butanone side chain but shares the hydroxy and methyl groups on the phenyl ring.
1-(2-Hydroxy-5-methoxyphenyl)-ethanone: Contains a methoxy group instead of a methyl group, leading to different chemical properties and reactivity.
1-(2-Hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione: A β-diketone compound with different biological activities, including anticancer properties.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC名 |
1-(2-hydroxy-5-methylphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C12H16O2/c1-8(2)6-12(14)10-7-9(3)4-5-11(10)13/h4-5,7-8,13H,6H2,1-3H3 |
InChIキー |
PQUXEPKDXMBZRM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)O)C(=O)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


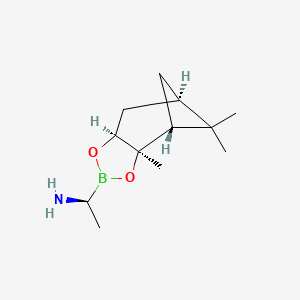
![Potassium trifluoro[(thien-2-yl)methyl]borate](/img/structure/B1507446.png)
![3-(6-chloro-1-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B1507448.png)
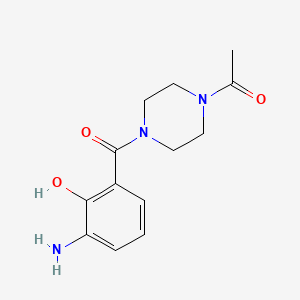

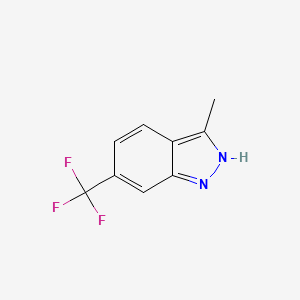
![Benzene, 4-bromo-1-[(methylsulfonyl)methyl]-2-nitro-](/img/structure/B1507462.png)
![2-[(3r)-3-Methylpiperazin-1-yl]nicotinonitrile](/img/structure/B1507475.png)
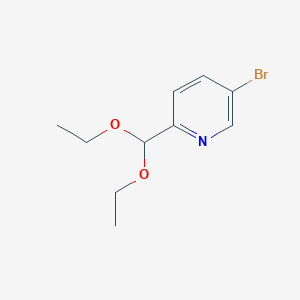
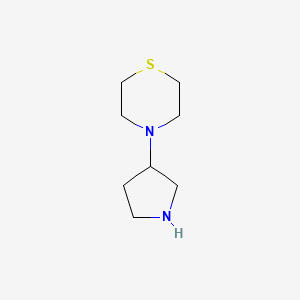
![Thieno[2,3-b]pyridin-2-amine](/img/structure/B1507481.png)
![Cyclopropanamine, 1-[3-(tetrahydro-2-furanyl)phenyl]-](/img/structure/B1507482.png)

